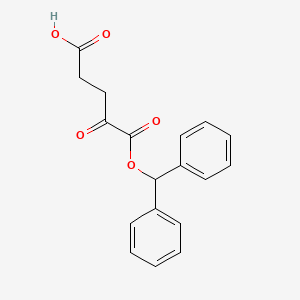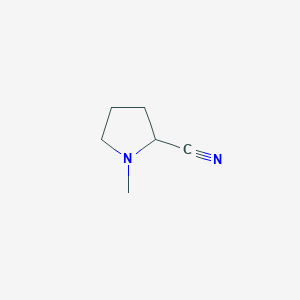
1-Methyl-2-pyrrolidinecarbonitrile
説明
“1-Methyl-2-pyrrolidinecarbonitrile” is a chemical compound with the molecular formula C6H10N2 . It is used in various chemical reactions and has been studied in the context of several scientific researches .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile was achieved by reacting L-proline with chloroacetyl chloride . This was followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-pyrrolidinecarbonitrile” can be analyzed using various techniques such as LC-MS . The compound has a molecular weight of 110.15700 and a density of 1g/cm3 .Chemical Reactions Analysis
The chemical reactions involving “1-Methyl-2-pyrrolidinecarbonitrile” can be complex and depend on the specific conditions of the reaction . More detailed information about the chemical reactions involving this compound can be found in specific scientific literature .Physical And Chemical Properties Analysis
“1-Methyl-2-pyrrolidinecarbonitrile” has a boiling point of 188.792ºC at 760 mmHg and a density of 0.954 g/mL at 25 °C . More detailed physical and chemical properties can be found in the referenced resources .科学的研究の応用
Corrosion Inhibition
One significant application of pyrrolidine derivatives, including compounds structurally related to 1-Methyl-2-pyrrolidinecarbonitrile, is in corrosion inhibition. Studies have demonstrated the effectiveness of certain pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, including 2-Pyridinecarbonitrile and its derivatives, have been found to provide protection by forming a protective layer on the metal surface, effectively reducing corrosion rates. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating a strong and efficient inhibition process. The study of these compounds includes electrochemical impedance spectroscopy, linear polarization resistance, and potentiodynamic polarization measurements, along with surface analysis techniques such as scanning electron microscopy (SEM) (Yıldız et al., 2014).
Catalysis and Chemical Synthesis
Pyridinecarbonitriles, closely related to 1-Methyl-2-pyrrolidinecarbonitrile, are employed in catalysis and the synthesis of various organic compounds. For example, pyrrolidine-based catalysts have been utilized in Michael addition reactions, demonstrating high yields and excellent selectivity. These reactions are crucial in the synthesis of gamma-nitro carbonyl compounds, showcasing the potential of pyrrolidine derivatives in facilitating complex chemical transformations (Singh et al., 2013).
Material Science and Electrochemistry
In material science and electrochemistry, pyrrolidine and its derivatives have been explored for their role in the synthesis and characterization of conductive polymers. For instance, polypyrrole, a conductive polymer synthesized through the electrochemical oxidation of pyrrole, has been investigated in various solvents, including room temperature ionic liquids and conventional media like water and acetonitrile. These studies focus on the electrochemical properties, morphology, and application potential of polypyrrole in electronic devices, highlighting the importance of pyrrolidine derivatives in advancing materials science (Viau et al., 2014).
Photophysical and Electrochemical Studies
Pyridine derivatives, akin to 1-Methyl-2-pyrrolidinecarbonitrile, have also been the subject of photophysical and electrochemical studies. These investigations aim to understand the structural and electronic factors influencing the optical and electronic properties of pyridinecarbonitriles. Such research is fundamental for the development of new materials for optoelectronic applications, including light-emitting diodes (LEDs) and photovoltaic cells (Cetina et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, indicates that it is considered hazardous . It is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity .
作用機序
Target of Action
This compound is a derivative of pyrrolidine, a heterocyclic amine, and may interact with various biological targets due to its structural properties .
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions
Biochemical Pathways
Given its structural similarity to other pyrrolidine derivatives, it may potentially influence pathways involving neurotransmission, signal transduction, or enzymatic reactions . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-pyrrolidinecarbonitrile are not well-studied. As a small, lipophilic molecule, it may have good absorption and distribution profiles. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
Depending on its targets and mode of action, it could potentially modulate cellular signaling, enzymatic activity, or neurotransmission .
Action Environment
The action, efficacy, and stability of 1-Methyl-2-pyrrolidinecarbonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment (e.g., extracellular vs. intracellular). The compound’s stability could also be affected by storage conditions .
特性
IUPAC Name |
1-methylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGFSYKBFXDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



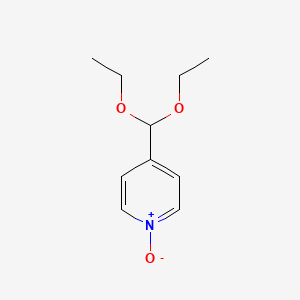
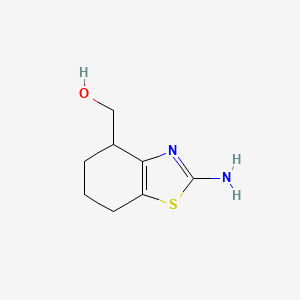

![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1643952.png)
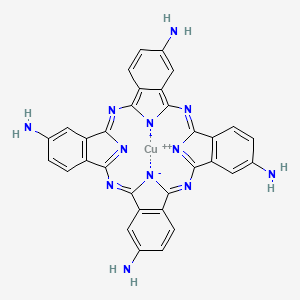

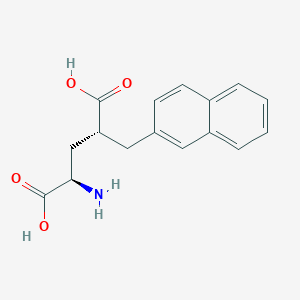
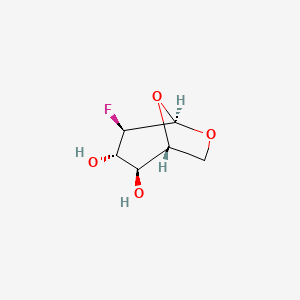
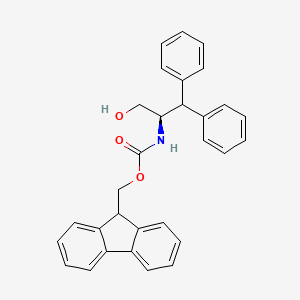

![Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]-1H-indole-1-carboxylate](/img/structure/B1643983.png)

